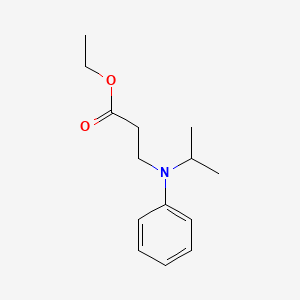
Ethyl 3-(isopropyl(phenyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(isopropyl(phenyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features an ethyl ester group attached to a propanoate backbone, with an isopropyl(phenyl)amino substituent. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(isopropyl(phenyl)amino)propanoate typically involves the esterification of 3-(isopropyl(phenyl)amino)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(isopropyl(phenyl)amino)propanoic acid+ethanolH2SO4ethyl 3-(isopropyl(phenyl)amino)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
化学反応の分析
Types of Reactions
Ethyl 3-(isopropyl(phenyl)amino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(isopropyl(phenyl)amino)propanoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the isopropyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 3-(isopropyl(phenyl)amino)propanoic acid and ethanol.
Reduction: 3-(isopropyl(phenyl)amino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(isopropyl(phenyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its ester functional group.
作用機序
The mechanism of action of ethyl 3-(isopropyl(phenyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(isopropyl(phenyl)amino)propanoic acid, which can then interact with enzymes or receptors in biological systems. The isopropyl(phenyl)amino moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Ethyl 3-(isopropyl(phenyl)amino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(methyl(phenyl)amino)propanoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 3-(isopropyl(amino)propanoate: Lacks the phenyl group, which may affect its chemical properties and reactivity.
Ethyl 3-(isopropyl(phenyl)amino)butanoate: Has an additional carbon in the backbone, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
ethyl 3-(N-propan-2-ylanilino)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)10-11-15(12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChIキー |
UHLKDWQKRZZPHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN(C1=CC=CC=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


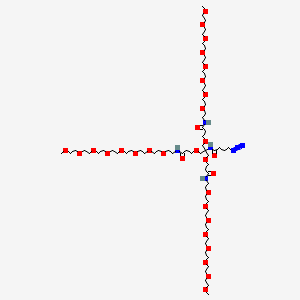
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)


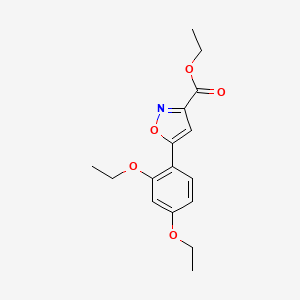
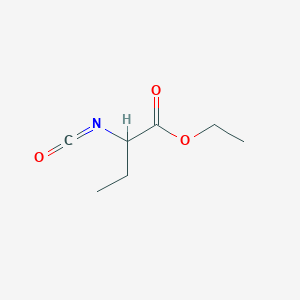
![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
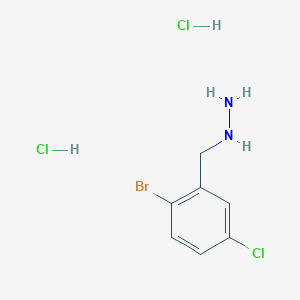


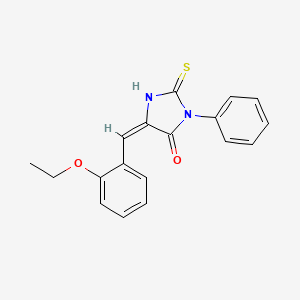
![6-Bromo-7-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B15339022.png)
